(3-Cyanophenylamino)phenylacetic acid
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-cyanoanilino)-2-phenylacetic acid |
InChI |
InChI=1S/C15H12N2O2/c16-10-11-5-4-8-13(9-11)17-14(15(18)19)12-6-2-1-3-7-12/h1-9,14,17H,(H,18,19) |
InChI Key |
FUNUJDZZQPJOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Antimicrobial Effects
Phenylacetic acid exhibits broad-spectrum antimicrobial activity against Gram-negative pathogens (e.g., MIC = 15.6 µg/mL for strain RS-2) . Substituted derivatives show varied potency:
- Behenic Acid : Moderate activity (MIC = 250 µg/mL for T-37 and RS-2) .
- β-Sitosterol : Selective inhibition (MIC = 31.3 µg/mL for RS-2) .
- 3-Hydroxyphenylacetic Acid : Enhanced activity due to redox-active hydroxyl groups, though specific MIC values are unreported .
The cyano and amino groups in this compound may synergize to disrupt bacterial membranes or enzyme function, but empirical data are needed to confirm this hypothesis.
Pharmacological Potential
Phenylacetic acid derivatives are pivotal in drug synthesis, including antibiotics (e.g., penicillin) and neurotransmitters (e.g., dopamine metabolites) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The electron-withdrawing –CN group in this compound is expected to lower its pKa compared to phenylacetic acid, increasing acidity. However, reduced solubility in aqueous media may limit bioavailability without formulation adjustments.
Notes on Data Limitations
- Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Antimicrobial and pharmacokinetic data are extrapolated from related compounds, necessitating future experimental validation.
Preparation Methods
Buchwald-Hartwig Amination of Bromophenylacetic Acid
Principle : Palladium-catalyzed coupling of bromophenylacetic acid with 3-cyanophenylamine.
Procedure :
-
Bromophenylacetic acid synthesis : Direct bromination of phenylacetic acid using Br₂/FeBr₃ yields 4-bromophenylacetic acid (85–90% purity).
-
3-Cyanophenylamine preparation : Reduction of 3-nitrobenzonitrile via H₂/Pd-C in ethanol (95% yield).
-
Coupling :
Data :
Ullmann Coupling with Copper Catalysis
Principle : Copper-mediated C–N bond formation under thermal conditions.
Procedure :
-
Combine 4-bromophenylacetic acid (1 eq), 3-cyanophenylamine (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (3 eq) in DMF at 130°C for 24 h.
-
Purify via column chromatography (hexane/ethyl acetate).
Data :
Nitration/Reduction/Cyanidation Sequence
Principle : Sequential functionalization of phenylacetic acid’s aromatic ring.
Procedure :
-
Nitration : Treat phenylacetic acid with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitrophenylacetic acid (80% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts nitro to amine (3-aminophenylacetic acid, 92% yield).
-
Cyanidation : Sandmeyer reaction with CuCN/KCN in NH₃(aq) at 60°C introduces the cyano group (45–50% yield).
Data :
Direct Amide Coupling via Acid Chloride Intermediate
Principle : Activation of phenylacetic acid as an acid chloride for nucleophilic attack by 3-cyanophenylamine.
Procedure :
-
Acid chloride formation : React phenylacetic acid with SOCl₂ (2 eq) in DCM at reflux (3 h, 95% conversion).
-
Amidation : Add 3-cyanophenylamine (1.1 eq) and Et₃N (2 eq) in THF at 0°C, stir for 2 h.
-
Isolate via filtration and wash with cold methanol.
Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High efficiency, mild conditions | Expensive Pd catalysts | 78–82% |
| Ullmann Coupling | Cost-effective (Cu catalysts) | Long reaction times, high temps | 65–70% |
| Nitration/Reduction | Avoids coupling reagents | Low cyanidation yield | 45–50% |
| Acid Chloride Amidation | Simple, scalable | Requires toxic SOCl₂ | 70% |
Critical Considerations
-
Catalyst Selection : Pd-based systems (Buchwald-Hartwig) outperform Cu in yield but increase costs.
-
Functional Group Tolerance : Electron-withdrawing cyano groups may slow Ullmann couplings, necessitating higher temps.
-
Purification Challenges : Diarylamine products often require chromatography due to polar byproducts .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (3-Cyanophenylamino)phenylacetic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Substitution : React 3-cyanoaniline with a halogenated phenylacetic acid derivative under alkaline conditions (e.g., K₂CO₃/DMF) to form the phenylamino linkage. This step requires controlled temperature (60–80°C) to avoid cyano group hydrolysis .
- Cyano Group Introduction : If not pre-existing, introduce the cyano group via Sandmeyer reaction or Pd-catalyzed cyanation, ensuring inert atmospheres to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
Optimization Tips : - Adjust catalyst loading (e.g., 1–5 mol% Pd for cyanation) to balance yield and cost.
- Test solvent polarity (e.g., DMF vs. THF) to improve substitution efficiency.
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the phenylamino linkage (δ 6.5–7.5 ppm for aromatic protons) and cyano group absence of splitting .
- IR Spectroscopy : Identify the cyano stretch (~2240 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/0.1% formic acid mobile phase) to assess purity and detect degradation products (e.g., hydrolyzed cyano groups) .
- Elemental Analysis : Validate empirical formula consistency (C, H, N within ±0.4% theoretical) .
Advanced: How can population pharmacokinetic (PopPK) modeling guide dose selection for this compound in diverse populations?
Methodological Answer:
- Covariate Analysis : Incorporate body weight, hepatic function (e.g., Child-Pugh score), and renal clearance into nonlinear mixed-effects models (NONMEM/ Monolix) to identify dose adjustments .
- Simulations : Generate virtual patient cohorts to predict exposure (AUC) variability. For hepatic impairment, reduce doses by 30–50% if clearance drops >40% .
- Validation : Compare simulated vs. observed plasma concentrations using visual predictive checks (VPCs) and bootstrap resampling .
Advanced: How to resolve contradictions between in vitro metabolic stability data and in vivo pharmacokinetics?
Methodological Answer:
- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust microsomal clearance data for unbound fraction (fu) and incorporate extrahepatic metabolism (e.g., esterase activity in plasma) .
- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to account for tissue distribution and enzyme saturation. For example, if in vitro clearance underestimates in vivo data, check for CYP3A4 induction .
- Species Scaling : Validate human relevance by comparing rodent vs. human hepatocyte data. Apply scaling factors (e.g., 10× safety margin) if interspecies differences exceed 3-fold .
Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?
Methodological Answer:
- Antifungal Activity : Adapt agar dilution assays (e.g., PDA media) with concentrations from 50–5000 ng/μL. Use Aspergillus or Candida strains, with fluconazole as a positive control .
- Enzyme Inhibition : Screen against COX-2 or PDE4 using fluorometric assays (IC₅₀ determination). Include celecoxib or rolipram as reference inhibitors.
- Cytotoxicity : Test in HepG2 cells via MTT assay (48h exposure, 10–100 μM range) to establish therapeutic indices .
Advanced: How to design structure-activity relationship (SAR) studies for cyano-substituted phenylacetic acid derivatives?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents at ortho, meta, and para positions (e.g., -F, -Cl, -OCH₃) using parallel synthesis .
- Pharmacological Testing : Compare IC₅₀ values across analogs in target assays (e.g., enzyme inhibition) to identify critical substituents.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., COX-2) .
Advanced: What computational strategies validate the electronic effects of the 3-cyano group on reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electron density maps. The cyano group’s electron-withdrawing effect reduces aromatic ring electron density, enhancing electrophilic substitution at the para position .
- Hammett Analysis : Derive σ values for the 3-CN substituent using reaction rate data (e.g., ester hydrolysis) to quantify electronic contributions .
- NBO Analysis : Evaluate hyperconjugation effects (e.g., cyano group stabilizing adjacent charges) to explain regioselectivity in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
